Home > Products > Screening Compounds P103530 > Tau Peptide (298-312) Trifluoroacetate
Tau Peptide (298-312) Trifluoroacetate - 330456-47-8

Tau Peptide (298-312) Trifluoroacetate

Catalog Number: EVT-6428372
CAS Number: 330456-47-8
Molecular Formula: C74H117F3N20O21
Molecular Weight: 1679.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau Peptide (298-312) Trifluoroacetate is a synthetic peptide derived from the tau protein, specifically representing a segment of its sequence. Tau proteins are crucial for stabilizing microtubules in neurons, and their aggregation is associated with neurodegenerative diseases such as Alzheimer's disease. The trifluoroacetate form is commonly used in research due to its solubility and stability in various biochemical assays.

Source

The peptide is synthesized through solid-phase peptide synthesis, a widely adopted method for producing peptides with high purity and yield. It is commercially available from various suppliers, including AbMole BioScience, which provides detailed specifications regarding its chemical properties and applications in research.

Classification

Tau Peptide (298-312) Trifluoroacetate falls under the category of neurobiological research compounds. It is classified as a synthetic peptide and is often utilized in studies focusing on tau protein interactions, aggregation mechanisms, and potential therapeutic interventions for tauopathies.

Synthesis Analysis

Methods

The synthesis of Tau Peptide (298-312) Trifluoroacetate typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain attached to an insoluble resin. This method allows for precise control over the sequence and structure of the peptide.

Technical Details

  1. Starting Materials: Protected amino acids are used, which are activated for coupling reactions.
  2. Coupling Reactions: Commonly performed using coupling agents such as HBTU (Hexafluorophosphate Benzotriazole Uronium) to facilitate the formation of peptide bonds.
  3. Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, which also removes protecting groups from the amino acids.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC), ensuring high purity suitable for biological studies.
Molecular Structure Analysis

Structure

The molecular formula for Tau Peptide (298-312) Trifluoroacetate is C74H117F3N20O21C_{74}H_{117}F_3N_{20}O_{21} . The structure consists of a sequence of amino acids that contribute to its bioactivity and interaction with microtubules.

Data

  • Molecular Weight: Approximately 1681.84 g/mol.
  • 3D Structure: The peptide adopts specific conformations that facilitate its role in stabilizing microtubules and may also influence its aggregation behavior.
Chemical Reactions Analysis

Reactions

Tau Peptide (298-312) can participate in various biochemical reactions, particularly those involving interactions with metal ions or other proteins. Its reactivity can be influenced by post-translational modifications that occur naturally in tau proteins.

Technical Details

  1. Metal Binding: Studies indicate that tau fragments can form complexes with metal ions such as copper(II), nickel(II), and zinc(II), affecting their stability and function .
  2. Aggregation Studies: The peptide's propensity to aggregate can be assessed using Thioflavin T fluorescence assays, which measure β-sheet formation indicative of amyloid fibril formation .
Mechanism of Action

Process

The mechanism of action of Tau Peptide (298-312) involves its role in stabilizing microtubules through binding interactions that prevent disassembly and promote structural integrity within neuronal cells.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to the trifluoroacetate salt form, facilitating its use in various aqueous assays.

Chemical Properties

  • Stability: The trifluoroacetate salt enhances stability during storage and handling.
  • pH Sensitivity: The peptide's activity may vary with pH changes, affecting its interaction with other biomolecules.
Applications

Scientific Uses

Tau Peptide (298-312) Trifluoroacetate has several applications in scientific research:

  1. Neurodegenerative Disease Studies: Used to investigate the mechanisms underlying tau aggregation in conditions like Alzheimer's disease.
  2. Drug Development: Serves as a model compound for testing potential therapeutics aimed at inhibiting tau aggregation.
  3. Biochemical Assays: Employed in assays measuring tau interactions with microtubules or other proteins involved in neuronal function.

By understanding the properties and behaviors of Tau Peptide (298-312), researchers can gain insights into the fundamental processes governing tau-related pathologies and develop strategies for intervention in neurodegenerative diseases.

Role in Tauopathies and Neurodegenerative Disease Pathogenesis

Implications in Prion-like Propagation of Tau Aggregates

The Tau (298-312) sequence is critically positioned within a domain implicated in the prion-like propagation of pathological tau aggregates. This peptide encompasses the SVQIVYK nucleation core (residues 306-311), which drives the formation of β-sheet-rich amyloid structures characteristic of neurofibrillary tangles. Experimental models demonstrate that this hexapeptide motif exhibits high fibrillization propensity and acts as a seed for corrupting native tau protein into pathological conformers [3] [4].

Mechanistically, extracellular Tau (298-312) aggregates can be internalized by neurons via endocytosis, where they template the misfolding of endogenous tau. This process mirrors the self-perpetuating propagation observed in prion diseases. In ischemic models of Alzheimer's disease, hippocampal CA3 neurons exhibit significant upregulation of receptors involved in tau aggregate internalization (RAGE) during acute phases (7-30 days post-ischemia), coinciding with enhanced pathological tau spread [2]. Strain diversity in tauopathies correlates with distinct conformational populations of tau peptides, where subtle structural variations in core domains like 298-312 dictate fibril morphology, cellular tropism, and disease phenotype [4] [7].

Table 1: Prion-like Propagation Mechanisms Involving Tau (298-312)

Mechanistic ProcessExperimental EvidencePathological Consequence
Seeding CompetenceIn vitro fibrillization assays show rapid aggregation of SVQIVYK-containing peptidesNucleation of insoluble fibrils resembling neurofibrillary tangles
Neuronal InternalizationRAGE-dependent uptake demonstrated in hippocampal CA3 neurons following ischemiaCell-to-cell transmission of pathological tau conformers
Strain SpecificationDistinct conformers of Tau (298-312) produce unique fibril structures in cryo-EMClinicopathological heterogeneity in Alzheimer's and FTLD-tau

Sequence-Specific Contributions to Neuronal Internalization via LRP1-Mediated Endocytosis

The Tau (298-312) sequence facilitates neuronal uptake through specific interactions with low-density lipoprotein receptor-related protein 1 (LRP1), a key endocytic receptor. Structural analysis reveals that the PGGGS motif (residues 301-305) within this peptide adopts a hairpin conformation that docks into the ligand-binding domains of LRP1. This interaction triggers clathrin-dependent endocytosis, enabling efficient cellular internalization [2] [6] .

Comparative studies demonstrate that Tau (298-312) exhibits significantly higher LRP1 binding affinity (Kd ≈ 6.0 μM) than other tau domains or control proteins. When conjugated to fluorescent reporters, peptides containing the 298-312 sequence show twice the internalization efficiency of other tau fragments in U2OS cellular models. Crucially, LRP1 silencing abolishes this differential uptake, confirming the receptor-specific mechanism. This endocytic pathway is particularly relevant in the hippocampal CA3 region, where LRP1 expression increases chronically (1-24 months post-ischemia), potentially facilitating long-term tau propagation in neurodegenerative contexts [2] .

The trifluoroacetate formulation enhances peptide solubility without altering the receptor-binding interface, making Tau (298-312) Trifluoroacetate particularly valuable for studying internalization kinetics. This efficient LRP1-mediated entry mechanism distinguishes Tau (298-312) from tau fragments lacking the PGGGS motif and explains its enhanced cytopathogenic potential in neuronal models [6] .

Table 2: LRP1-Mediated Endocytosis Parameters of Tau (298-312)

Binding ParameterValueExperimental System
Dissociation Constant (Kd)6.0 μMEquilibrium dialysis with tubulin dimer
Binding Site Occupancy (n)0.12 sites per tubulinFluorescence quantification
Internalization Efficiency2-fold higher than control tau peptidesFITC-labeled U2OS cellular assay
Inhibition by CPZ>50% reductionChlorpromazine-treated cells

Epitope Mapping Within Microtubule-Binding Domains and Pathological Relevance

The Tau (298-312) sequence contains a critical immunogenic epitope within the microtubule-binding domain, spanning residues 298-312. Active immunization studies with full-length tau protein identify this region as a dominant antibody recognition site. Antibodies raised against this epitope demonstrate high affinity for pathological tau aggregates in Alzheimer's brain sections, confirming its exposure in disease-associated conformations [9].

Structural analyses reveal that this peptide encompasses the junction between the proline-rich domain and the second microtubule-binding repeat. Within this segment, residues 306-311 (VQIVYK) form the core of a β-hairpin structure that becomes exposed during tau misfolding. This structural transition creates a neoantigenic surface not accessible in native, microtubule-bound tau. Antibodies targeting this epitope effectively block tau aggregation in cellular models and reduce pre-existing pathology in transgenic mouse brains, suggesting therapeutic potential [5] [9].

The 298-312 sequence also plays dual roles in physiological microtubule interaction and pathological aggregation. Biophysical studies demonstrate that the PGGGSVQIV segment (residues 301-309) inserts into the taxol-binding pocket of β-tubulin, mimicking taxol's stabilizing function. This interaction is mediated through a conserved PGGG molecular hook mechanism. Pathological hyperphosphorylation at adjacent sites (e.g., Ser305) disrupts this interaction, promoting dissociation from microtubules and facilitating aggregation through exposure of the hydrophobic VQIVYK core [5] [6].

Table 3: Pathologically Relevant Epitopes Within Tau Microtubule-Binding Domain

Epitope LocationSequencePathological Significance
R1-Interrepeat (269-284)VRSKIGSLDNITHVPGGGLow immunogenicity in Alzheimer's models
R2-Interrepeat (298-312)PGGGSVQIVYKPVDLSHigh-affinity antibody target in active immunization
R3 (330-345)GSKIGSLDNITHVPGGGInvolved in 4R-tau specific aggregation
C-Terminal (427-438)TPSLPTPPTREPKReduces neuroinflammation when targeted

Properties

CAS Number

330456-47-8

Product Name

Tau Peptide (298-312) Trifluoroacetate

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C74H117F3N20O21

Molecular Weight

1679.8 g/mol

InChI

InChI=1S/C72H116N20O19.C2HF3O2/c1-9-41(8)60(69(107)88-58(39(4)5)68(106)86-48(30-42-20-22-44(94)23-21-42)63(101)84-47(17-11-13-27-74)70(108)92-29-15-19-52(92)72(110)111)90-62(100)46(24-25-53(76)95)83-67(105)57(38(2)3)87-65(103)50(36-93)82-56(98)35-79-54(96)33-78-55(97)34-80-66(104)51-18-14-28-91(51)71(109)59(40(6)7)89-64(102)49(31-43-32-77-37-81-43)85-61(99)45(75)16-10-12-26-73;3-2(4,5)1(6)7/h20-23,32,37-41,45-52,57-60,93-94H,9-19,24-31,33-36,73-75H2,1-8H3,(H2,76,95)(H,77,81)(H,78,97)(H,79,96)(H,80,104)(H,82,98)(H,83,105)(H,84,101)(H,85,99)(H,86,106)(H,87,103)(H,88,107)(H,89,102)(H,90,100)(H,110,111);(H,6,7)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-;/m0./s1

InChI Key

SBQIDYHJMHPUSL-YOJJNFEZSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.